molecular formula C12H15Cl2NO3S B15293737 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide

Cat. No.: B15293737
M. Wt: 324.2 g/mol
InChI Key: HYMCEAYSFJCEJN-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide is a synthetic compound with a complex molecular structure. It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its two chlorine atoms, hydroxyl groups, and a methylthio-substituted phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide involves multiple steps. One common method includes the reaction of 2,2-dichloroacetamide with a precursor containing the hydroxymethyl and methylthio-substituted phenyl groups. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the phenyl group.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for investigating cellular processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide involves its interaction with molecular targets and pathways within cells. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: A well-known antibiotic with a similar structure, containing dichloroacetamide and hydroxymethyl groups.

    Thiamphenicol: Another antibiotic related to chloramphenicol, with modifications to enhance its activity and reduce side effects.

Uniqueness

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio-substituted phenyl group differentiates it from other similar compounds, potentially offering unique advantages in certain applications.

Properties

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfanylphenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-19-8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMCEAYSFJCEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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